N-ethylalanine
Overview
Description
Synthesis Analysis
The synthesis of N-methylated polypeptides, which could be related to N-ethylalanine, has been studied . The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is one method reported for its synthesis . Another method involves the synthesis of ephedrine from N-methylalanine and benzaldehyde via the Akabori-Momotani reaction .Molecular Structure Analysis
The molecular structure of this compound includes a total of 18 bonds. There are 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The Kjeldahl method or Kjeldahl digestion in analytical chemistry is a method for the quantitative determination of a sample’s organic nitrogen plus ammonia/ammonium (NH3/NH4+) . This could be relevant to the chemical reactions involving this compound.Physical and Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change . Specific physical and chemical properties of this compound were not found in the search results.Mechanism of Action
While specific information on the mechanism of action for N-ethylalanine was not found, it’s worth noting that aminoglycosides, which are pseudo-polysaccharides containing amino sugars, inhibit protein synthesis by promoting mistranslation and eliminating proofreading . This could provide some insight into the potential mechanism of action for this compound.
Safety and Hazards
Future Directions
The future directions of N-ethylalanine could involve its use in controlled drug delivery systems . The drug delivery system enables the release of the active pharmaceutical ingredient to achieve a desired therapeutic response . This compound could potentially be used in such systems to improve the delivery of drugs.
Properties
IUPAC Name |
(2S)-2-(ethylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATPFTPVGIHCCM-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475625 | |
Record name | N-Ethyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65278-03-7 | |
Record name | N-Ethyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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